molecular formula C9H14N4O B12312551 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B12312551
M. Wt: 194.23 g/mol
InChI Key: ILJMTLNANLVYOF-UHFFFAOYSA-N
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Description

5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a piperidinone ring substituted with an amino group and a pyrazole moiety. Heterocyclic compounds like this one are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carboxaldehyde with a suitable amine, followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and pyrazole moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the presence of both a piperidinone ring and a pyrazole moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-amino-6-(2-methylpyrazol-3-yl)piperidin-2-one

InChI

InChI=1S/C9H14N4O/c1-13-7(4-5-11-13)9-6(10)2-3-8(14)12-9/h4-6,9H,2-3,10H2,1H3,(H,12,14)

InChI Key

ILJMTLNANLVYOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2)N

Origin of Product

United States

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